molecular formula C11H21N B12992941 N-(spiro[3.4]octan-2-ylmethyl)ethanamine

N-(spiro[3.4]octan-2-ylmethyl)ethanamine

Cat. No.: B12992941
M. Wt: 167.29 g/mol
InChI Key: KAPPCSNIYNUJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Spiro[3.4]octan-2-ylmethyl)ethanamine is a bicyclic amine characterized by a spiro[3.4]octane core fused to an ethanamine moiety. The spiro architecture introduces rigidity and stereochemical complexity, distinguishing it from linear or monocyclic ethanamine derivatives.

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

N-(spiro[3.4]octan-2-ylmethyl)ethanamine

InChI

InChI=1S/C11H21N/c1-2-12-9-10-7-11(8-10)5-3-4-6-11/h10,12H,2-9H2,1H3

InChI Key

KAPPCSNIYNUJJC-UHFFFAOYSA-N

Canonical SMILES

CCNCC1CC2(C1)CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(spiro[3.4]octan-2-ylmethyl)ethanamine typically involves the formation of the spirocyclic structure followed by the introduction of the ethanamine group. One common method involves the reaction of a suitable spirocyclic precursor with an amine reagent under controlled conditions. For example, the spirocyclic precursor can be synthesized through a cyclization reaction involving a ketone and a suitable nucleophile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(spiro[3.4]octan-2-ylmethyl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

N-(spiro[3.4]octan-2-ylmethyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts

Mechanism of Action

The mechanism of action of N-(spiro[3.4]octan-2-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

NBOMe Series (25I-NBOMe, 25B-NBOMe, 25C-NBOMe)
  • Structure : NBOMe compounds feature a 2,5-dimethoxy-substituted phenyl ring attached to an ethanamine backbone via a methoxybenzyl linker (e.g., 25I-NBOMe: 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) .
  • NBOMes are potent 5-HT2A receptor agonists with psychedelic effects , while the spiro compound’s activity remains uncharacterized but may favor selectivity for non-serotonergic targets due to structural divergence.
Nitenpyram Metabolites (e.g., N-((6-Chloropyridin-3-yl)methyl)ethanamine)
  • Structure: Linear ethanamine derivatives with chloropyridinylmethyl substituents, identified as metabolites of the neonicotinoid insecticide nitenpyram .
  • Key Differences :
    • The spiro compound’s bicyclic system enhances metabolic stability compared to the linear, polar nitenpyram metabolites.
    • Applications diverge: nitenpyram derivatives function as pesticides, whereas the spiro compound’s rigidity may suit central nervous system (CNS) drug design.
Dendrimer Terminal Groups (e.g., N-(Pyridin-2-ylmethylene)ethanamine)
  • Structure : Ethanamine derivatives with pyridine-based substituents, used as terminal groups in dendrimers for biomedical applications (e.g., drug delivery) .
  • Key Differences: The spiro compound is a standalone molecule, whereas dendrimer monomers are building blocks for larger macromolecular structures. Dendrimer terminal groups prioritize solubility and biocompatibility, while the spiro compound’s hydrophobicity may limit solubility but enhance blood-brain barrier penetration.
[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine
  • Structure : A spiro[3.3]heptane analog with a trifluoromethyl group, molecular formula C9H14F3N .
  • Key Differences :
    • Ring Size : Spiro[3.4]octane (8-membered bicyclic system) vs. spiro[3.3]heptane (7-membered), leading to differences in ring strain and conformational flexibility.
    • Substituents : The trifluoromethyl group in the heptane analog enhances electronegativity and metabolic resistance, whereas the spiro[3.4]octane compound’s methyl group may prioritize steric effects.

Comparative Data Table

Compound Core Structure Key Substituents Molecular Formula Molecular Weight Applications/Activity Reference
N-(Spiro[3.4]octan-2-ylmethyl)ethanamine Spiro[3.4]octane Ethanamine C10H19N 153.27 g/mol Undefined (potential CNS agent) N/A
25I-NBOMe 2,5-Dimethoxyphenyl Iodo, methoxybenzyl C18H22INO3 427.28 g/mol 5-HT2A agonist (psychedelic)
N-((6-Chloropyridin-3-yl)methyl)ethanamine Chloropyridinylmethyl Linear ethanamine C8H11ClN2 170.64 g/mol Pesticide metabolite
[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine Spiro[3.3]heptane Trifluoromethyl C9H14F3N 193.21 g/mol Undefined (fluorinated analog)

Research Findings and Implications

  • Structural Rigidity : The spiro[3.4]octane group in the target compound likely enhances binding selectivity compared to flexible analogs like nitenpyram metabolites or NBOMes, which rely on planar aromatic interactions .
  • Metabolic Stability: Bicyclic systems (e.g., spiro[3.4]octane) generally exhibit slower hepatic metabolism than linear or monocyclic structures, as seen in comparisons with dendrimer monomers .
  • Pharmacological Potential: While NBOMes are restricted to serotonergic activity, the spiro compound’s unique architecture may enable novel interactions with adrenergic or dopaminergic receptors, warranting further study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.